molecular formula C20H16N4O3S B11074037 1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]carbonyl]phenyl ester

1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]carbonyl]phenyl ester

Cat. No.: B11074037
M. Wt: 392.4 g/mol
InChI Key: FSJFRVRGFYEHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a dihydrocyclopentathiophene ring, and a pyrazole carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the dihydrocyclopentathiophene intermediate, which is then functionalized with a cyano group. This intermediate is further reacted with an amino carbonyl phenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through binding to the active site of an enzyme or receptor, thereby inhibiting or activating its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

[4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C20H16N4O3S/c1-24-10-9-16(23-24)20(26)27-13-7-5-12(6-8-13)18(25)22-19-15(11-21)14-3-2-4-17(14)28-19/h5-10H,2-4H2,1H3,(H,22,25)

InChI Key

FSJFRVRGFYEHKX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

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